molecular formula C25H28N2O3 B2511423 N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide CAS No. 941870-55-9

N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide

Cat. No. B2511423
CAS RN: 941870-55-9
M. Wt: 404.51
InChI Key: YCPPJGZRBOSGGY-UHFFFAOYSA-N
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Description

The compound N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide is not directly discussed in the provided papers. However, the papers do mention similar naphthalene-based compounds with biological activity. For instance, a compound with a hydroxamate group attached to a naphthalene moiety has been identified as a potent inhibitor of aminopeptidase N, which suggests that naphthalene derivatives can have significant biological activities . Another paper discusses a naphthalene-based compound with a crystal structure that provides insights into the conformation of the aromatic and amide groups . Lastly, a reaction involving naphthalene-2,3-diol and 4-aminoantipyrine leads to an acetamide that co-crystallizes with the diol, indicating potential for diverse chemical interactions .

Synthesis Analysis

The synthesis of N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide is not detailed in the provided papers. However, the papers do provide examples of how naphthalene-based compounds can be synthesized and modified. For example, the hydroxamic acid-based inhibitor is synthesized to contain a metal-chelating group, which is a common strategy for increasing the potency of enzyme inhibitors . The synthesis of such compounds often involves multiple steps, including acetylation and crystallization, as seen in the reaction of naphthalene-2,3-diol with 4-aminoantipyrine .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is crucial for their biological activity. The paper on the melatonin analog provides information on the crystal structure of a naphthalene-based compound, showing that the naphthalene ring is planar and the side chain orientation allows for parallel alignment with the aromatic groups . This suggests that the molecular structure of N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide would also be important for its function, with the planarity of the naphthalene ring and the orientation of substituents likely playing a role in its biological interactions.

Chemical Reactions Analysis

The chemical reactions involving naphthalene-based compounds can be complex. The co-crystallization of an acetamide with naphthalene-2,3-diol indicates that these compounds can form stable interactions through hydrogen bonding . This implies that N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide could also participate in similar interactions, which could be relevant in the context of its potential use as a drug or a reagent in chemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide are not directly reported in the papers, the properties of similar compounds can provide some insights. For example, the planarity of the naphthalene ring and the presence of various functional groups, such as the hydroxamate in the aminopeptidase N inhibitor, can influence properties like solubility, melting point, and reactivity . The presence of hydrogen bonding in the co-crystallized acetamide suggests that such compounds may have specific solubility characteristics in different solvents .

Scientific Research Applications

Co-crystal Formation and Structural Studies

The research on N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide includes studies on its ability to form co-crystals with aromatic diols, such as 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene, leading to insights into crystal structure and interactions. These studies provide valuable information on the molecular arrangement and potential applications in material science (A. Karmakar et al., 2009).

Antioxidant and Enzyme Inhibitory Activities

Another significant application area for derivatives of N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide involves their antioxidant properties and enzyme inhibitory activities. For instance, studies have shown that certain derivatives exhibit good acetylcholinesterase and α-glycosidase inhibitory activities, alongside potent free radical scavenging capabilities. This research is crucial for understanding the compound's potential in treating oxidative stress-related diseases (Khawla Boudebbous et al., 2021).

Antiproliferative Activities

The compound and its derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, showing promise in cancer research. For example, specific derivatives demonstrated significant activity against nasopharyngeal carcinoma cells, highlighting the potential therapeutic applications of these molecules in oncology (I‐Li Chen et al., 2013).

Catalysis and Synthesis Applications

Research has also explored the use of N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide derivatives in catalysis, particularly in facilitating the synthesis of other complex organic molecules. These studies contribute to the development of more efficient synthetic pathways in organic chemistry, highlighting the compound's versatility as a catalyst or intermediate (M. Mokhtary & Mogharab Torabi, 2017).

Aminopeptidase N Inhibition and Anti-angiogenic Activity

The compound has been identified as a potent inhibitor of aminopeptidase N, with implications for anti-angiogenic therapies. By inhibiting the basic fibroblast growth-factor-induced invasion of endothelial cells, these derivatives demonstrate potential in treating diseases characterized by excessive angiogenesis, such as certain types of cancer (Jiyong Lee et al., 2005).

properties

IUPAC Name

2-(4-methylphenoxy)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-19-9-11-21(12-10-19)30-18-25(28)26-17-24(27-13-15-29-16-14-27)23-8-4-6-20-5-2-3-7-22(20)23/h2-12,24H,13-18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPPJGZRBOSGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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